Cas no 1516935-25-3 (methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

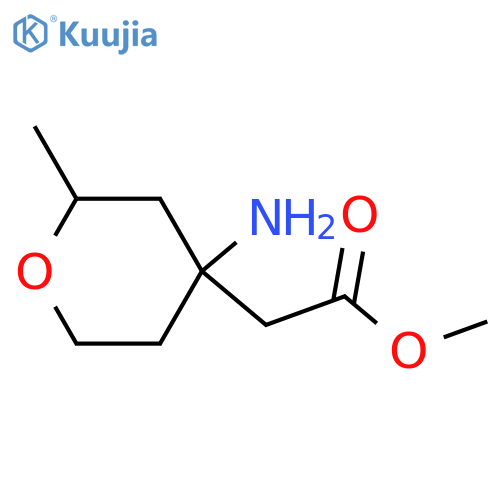

1516935-25-3 structure

商品名:methyl 2-(4-amino-2-methyloxan-4-yl)acetate

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(4-amino-2-methyloxan-4-yl)acetate

- 2H-Pyran-4-acetic acid, 4-aminotetrahydro-2-methyl-, methyl ester

- EN300-1287088

- AKOS018407631

- 1516935-25-3

- methyl2-(4-amino-2-methyloxan-4-yl)acetate

-

- インチ: 1S/C9H17NO3/c1-7-5-9(10,3-4-13-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3

- InChIKey: QACPPFDJTUFZMQ-UHFFFAOYSA-N

- ほほえんだ: C1(C)OCCC(N)(CC(OC)=O)C1

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- 密度みつど: 1.034±0.06 g/cm3(Predicted)

- ふってん: 251.4±25.0 °C(Predicted)

- 酸性度係数(pKa): 7.71±0.40(Predicted)

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287088-100mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-2500mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-10000mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-250mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-50mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-1000mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-1.0g |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1287088-5000mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1287088-500mg |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate |

1516935-25-3 | 500mg |

$809.0 | 2023-10-01 |

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 関連文献

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1516935-25-3 (methyl 2-(4-amino-2-methyloxan-4-yl)acetate) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量